Technical Documentation Center

4-Bromo-3-isopropylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-3-isopropylphenol
  • CAS: 16606-29-4

Core Science & Biosynthesis

Foundational

Thermal Characterization of 4-Bromo-3-methylphenol: A Critical Guide for API Intermediate Purity

Executive Summary In the high-stakes environment of pharmaceutical drug development, the purity of intermediates dictates the efficacy and safety of the Final Pharmaceutical Ingredient (FPI). 4-Bromo-3-methylphenol (also...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical drug development, the purity of intermediates dictates the efficacy and safety of the Final Pharmaceutical Ingredient (FPI). 4-Bromo-3-methylphenol (also known as 4-bromo-m-cresol) is a pivotal halogenated phenolic building block used in the synthesis of antiseptics, agrochemicals, and complex heterocyclic APIs.

Precise knowledge of its thermal transitions—specifically Melting Point (MP) and Boiling Point (BP) —is not merely data collection; it is the primary method for establishing process control during scale-up. This guide provides a definitive technical analysis of these properties, establishing a self-validating quality control (QC) framework for researchers.

Physicochemical Profile

The thermal behavior of 4-bromo-3-methylphenol is governed by the interplay between the hydroxyl group's hydrogen bonding and the steric/electronic effects of the bromine atom at the para position relative to the hydroxyl group.

Table 1: Critical Thermal & Physical Properties
PropertyValue / RangeConditionMethodological Context
CAS Number 14472-14-1 -Unique Identifier
Melting Point 60 – 64 °C Ambient PressurePrimary Purity Indicator (Sharp range = High Purity)
Boiling Point 235 – 240 °C 760 mmHgExtrapolated; Decomposition risk at atmospheric pressure
Boiling Point (Reduced) 105 – 110 °C 10 mmHgPreferred isolation condition to avoid thermal degradation
Appearance White to off-white crystalsSolid stateOxidation leads to pink/brown discoloration
pKa ~9.525 °CSlightly more acidic than m-cresol due to Br- electron withdrawal

Technical Insight: The melting point of 60–64 °C places this compound in a "danger zone" for handling. It is solid at room temperature but can easily melt during exothermic reaction workups or improper storage, leading to "oiling out" rather than crystallization.

Thermodynamic & Structural Analysis

Understanding the why behind the numbers allows for better troubleshooting.

Lattice Energy and Hydrogen Bonding

Phenols generally exhibit higher boiling points than equivalent hydrocarbons due to intermolecular hydrogen bonding. In 4-bromo-3-methylphenol:

  • The -OH group acts as both a hydrogen bond donor and acceptor.

  • The Bromine atom (Position 4) is lipophilic and heavy, increasing London dispersion forces, which elevates the boiling point significantly compared to non-halogenated cresols.

  • Steric Hindrance: The methyl group at Position 3 provides slight steric shielding to the hydroxyl group but does not prevent hydrogen bonding, allowing the formation of a stable crystal lattice (hence a solid at RT).

Thermal Stability Warning

While the theoretical boiling point is ~235 °C, heating phenols to this temperature in the presence of oxygen often leads to oxidative coupling (formation of biphenyls) or de-bromination. Vacuum distillation is mandatory for purification to keep the thermal load below 120 °C.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed to be self-validating. If the results deviate from the expected ranges, the system flags a potential impurity (e.g., unreacted m-cresol or dibrominated byproducts).

Protocol A: Melting Point Determination (Capillary Method)

Use this for final product release testing.

  • Sample Prep: Dry the sample in a desiccator (P2O5) for 4 hours. Moisture depresses MP.

  • Loading: Pack 2-3 mm of sample into a glass capillary. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 50°C.

    • Critical Phase: Slow ramp (1°C/min) from 50°C to 70°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Validation: A range >2°C (e.g., 58–63°C) indicates <98% purity. Recrystallization is required.

Protocol B: Vacuum Distillation (Boiling Point Validation)

Use this for crude purification.

  • Setup: Short-path distillation head with a Liebig condenser.

  • Pressure: Establish a stable vacuum of 10 mmHg (Torr).

  • Heating: Use an oil bath set to 125°C (approx 15-20°C above expected vapor temp).

  • Fraction Collection:

    • Foreshot: Discard fractions distilling <100°C (solvent/water).

    • Main Fraction: Collect at steady temp 105–110°C .

  • Safety: Ensure the system is inerted with Nitrogen to prevent hot phenol oxidation.

Decision Logic & Workflows

Visualizing the decision-making process is crucial for reproducibility. The following diagrams illustrate the purification logic and the quality control workflow.

Purification Strategy: The "Phase State" Logic

PurificationStrategy Start Crude Reaction Mixture CheckState Assess Physical State (at 25°C) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Precipitate formed Liquid Oily Liquid CheckState->Liquid No precipitate Recryst Recrystallization (Hexane/Ethyl Acetate) Solid->Recryst Distill Vacuum Distillation (10 mmHg) Liquid->Distill MeasureMP Measure Melting Point Recryst->MeasureMP MeasureBP Monitor Vapor Temp Distill->MeasureBP DecisionMP Range within 60-64°C? MeasureMP->DecisionMP DecisionBP Stable at 105-110°C? MeasureBP->DecisionBP Pass RELEASE BATCH (High Purity) DecisionMP->Pass Yes (<2°C range) Fail Reprocess DecisionMP->Fail No (>2°C range) DecisionBP->Pass Yes DecisionBP->Fail Drifting Temp Fail->CheckState Recycle

Figure 1: Purification decision tree based on thermal properties. Note the divergence between solid-state handling (Recrystallization) and liquid-state handling (Distillation).

QC Validation Loop

QC_Loop Sample Isolated Sample (4-Bromo-3-methylphenol) DSC DSC / Capillary Analysis Sample->DSC Data Observed MP: X°C DSC->Data Compare Comparison Logic Data->Compare Ref Reference Standard (60-64°C) Ref->Compare Result Purity Assessment Compare->Result Delta < 1.0°C = Pass

Figure 2: Quality Control logic flow comparing observed thermal data against the reference standard.

Application in Drug Development

In medicinal chemistry, 4-bromo-3-methylphenol is frequently utilized in Suzuki-Miyaura coupling reactions to introduce a methylated phenol moiety into a biaryl scaffold.

Impact of Impurities on Coupling

If the Melting Point is depressed (e.g., 55-58°C), it suggests the presence of:

  • Isomers: 2-bromo-5-methylphenol (often liquid or lower MP).

  • Starting Material: m-Cresol (Liquid, BP ~202°C).

Consequence: Impure starting material in a Suzuki coupling leads to:

  • Catalyst Poisoning: Free phenols can coordinate with Palladium.

  • Protodebromination: Leading to side products that are difficult to separate from the final API.

Recommendation: Establish a "Hard Stop" specification. Do not proceed to coupling if the starting material MP is <60°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85933, 4-Bromo-3-methylphenol. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Protocols & Analytical Methods

Method

Application Note: Precision Etherification of 4-Bromo-3-methylphenol for Pharmaceutical Scaffolding

Executive Summary & Strategic Importance In modern medicinal chemistry, 4-bromo-3-methylphenol represents a "privileged scaffold." Its utility lies in its orthogonal functionality: the phenolic hydroxyl group allows for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, 4-bromo-3-methylphenol represents a "privileged scaffold." Its utility lies in its orthogonal functionality: the phenolic hydroxyl group allows for the introduction of solubility-enhancing tails or pharmacophores via etherification, while the aryl bromide serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.

This Application Note provides a rigorous, scalable protocol for the O-alkylation of 4-bromo-3-methylphenol. Unlike generic organic synthesis guides, this document focuses on controlling chemoselectivity (O- vs. C-alkylation) and ensuring high purity for downstream GMP applications.

Reaction Engineering: The "Why" Behind the Protocol

Mechanistic Basis: The Williamson Ether Synthesis

The transformation relies on the Williamson Ether Synthesis, an


 substitution pathway. The phenol (

) is deprotonated by a base to form a phenoxide anion, which acts as the nucleophile attacking an alkyl halide.

Critical Process Parameters (CPPs):

  • The Base: For 4-bromo-3-methylphenol, the methyl group at the 3-position provides slight steric shielding, but the 4-bromo group is electron-withdrawing (via induction), slightly increasing the acidity of the phenol compared to cresol.

    • Recommendation:Potassium Carbonate (

      
      )  is preferred over Sodium Hydride (
      
      
      
      ) for scalability. It provides a "soft" deprotonation that minimizes impurity profiles and eliminates hydrogen gas evolution hazards.
  • The Solvent: The reaction rate is heavily influenced by solvent polarity.

    • Recommendation:DMF (N,N-Dimethylformamide) or Acetonitrile (

      
      ) . DMF effectively solvates the cation (
      
      
      
      ), leaving the phenoxide "naked" and highly reactive.
  • The Electrophile: Primary alkyl halides (Iodides > Bromides) react most efficiently. Secondary halides may require higher temperatures and risk E2 elimination side products.

Impurity Control Strategy
  • C-Alkylation: Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored, high temperatures or extremely hard bases can promote C-alkylation (ring substitution).

  • Oxidation: Electron-rich phenols can oxidize to quinones. An inert atmosphere (

    
     or 
    
    
    
    ) is mandatory.

Experimental Protocols

Protocol A: Standard Methylation (Synthesis of 4-Bromo-3-methylanisole)

Target: Conversion of phenol to methyl ether for protection or lipophilicity.

Reagents:

  • Substrate: 4-Bromo-3-methylphenol (1.0 eq)

  • Electrophile: Iodomethane (

    
    ) (1.2 eq) [CAUTION: Carcinogen] 
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: DMF (anhydrous) (5 mL per mmol substrate)

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) for 10 minutes.
    
  • Solvation: Charge the flask with 4-Bromo-3-methylphenol and dissolve in anhydrous DMF.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Ambient Temperature (
    
    
    
    ) for 15 minutes.
    • Insight: Pre-stirring ensures the equilibrium shifts toward the phenoxide before the electrophile is introduced.

  • Addition: Add Iodomethane dropwise via syringe.

    • Safety: Perform in a well-ventilated fume hood. MeI is highly volatile and toxic.

  • Reaction: Stir at Ambient Temperature for 4–6 hours.

    • Monitoring: Check via TLC (Hexanes/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by the less polar ether (
      
      
      
      ).
  • Quench & Workup:

    • Dilute with Water (

      
      ) (3x reaction volume) to dissolve inorganic salts.
      
    • Extract with Ethyl Acetate (

      
      ) (3x).
      
    • Wash combined organics with Brine (sat.

      
      ) to remove residual DMF.
      
    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate in vacuo.
      
Protocol B: Introduction of Complex Side Chains (Finkelstein-Assisted)

Target: Attaching less reactive alkyl chlorides or bromides.

Modifications:

  • Catalyst: Add Potassium Iodide (

    
    ) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
    
  • Temperature: Heat to

    
    .
    

Visualization of Workflow

The following diagram illustrates the decision logic and process flow for the etherification, ensuring the correct choice of conditions based on the electrophile.

EtherificationWorkflow Start Start: 4-Bromo-3-methylphenol SelectElectrophile Select Electrophile Type Start->SelectElectrophile MethylIodide Primary Halide / MeI SelectElectrophile->MethylIodide SecHalide Secondary Halide / Complex Chain SelectElectrophile->SecHalide Cond_A Condition A: K2CO3 / DMF / RT MethylIodide->Cond_A Monitor Monitor: TLC/HPLC (Disappearance of Phenol) Cond_A->Monitor Cond_B Condition B: Cs2CO3 / DMF / 60°C + KI (Catalytic) SecHalide->Cond_B Cond_B->Monitor Workup Workup: 1. H2O Quench 2. EtOAc Extraction 3. Brine Wash Monitor->Workup Conversion > 98% Product Final Product: 4-Bromo-3-methyl-alkoxybenzene Workup->Product

Figure 1: Decision tree and process flow for the O-alkylation of 4-bromo-3-methylphenol, distinguishing between standard methylation and complex alkylation.

Analytical Validation & QC

To ensure the protocol is "self-validating," the following analytical benchmarks must be met.

ParameterSpecificationMethodRationale
Appearance Clear, colorless to pale yellow oil/solidVisualDarkening indicates oxidation (quinone formation).
HPLC Purity > 98.0% (Area %)C18 Column, MeCN/H2O GradientCritical for preventing catalyst poisoning in subsequent Suzuki couplings.
1H NMR Disappearance of Phenol -OH (~5.0-9.0 ppm broad)400 MHz DMSO-d6 or CDCl3Confirms quantitative consumption of starting material.
Water Content < 0.1%Karl Fischer (KF)Residual water can inhibit anhydrous cross-coupling reactions.

NMR Diagnostic Signal: For the methyl ether (anisole derivative), look for a sharp singlet integrating to 3 protons at approximately


 3.8 ppm .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Wet" solvent or old base.Use freshly opened anhydrous DMF. Grind

to fine powder to increase surface area.
New Spot (Lower Rf) C-Alkylation side product.Reaction temperature too high. Repeat at lower temp (

).
Emulsion during Workup DMF presence in organic layer.Wash organic layer with 5% LiCl solution (breaks DMF emulsions better than brine).

References

  • Williamson Ether Synthesis Mechanism. Organic Chemistry Portal. [Link]

  • Solvent Effects in Nucleophilic Substitution. Master Organic Chemistry. [Link]

  • 4-Bromo-3-methylanisole Compound Summary. PubChem. [Link]

  • Finkelstein Reaction (Catalytic Iodide). Organic Chemistry Portal. [Link]

Application

Application Note: Optimized Strategies for the O-Acylation of 4-Bromo-3-methylphenol

Executive Summary This technical guide details the optimized protocols for the esterification (O-acylation) of 4-bromo-3-methylphenol . Due to the electronic deactivation provided by the para-bromo substituent, this subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the esterification (O-acylation) of 4-bromo-3-methylphenol . Due to the electronic deactivation provided by the para-bromo substituent, this substrate exhibits higher acidity (


) but reduced nucleophilicity compared to simple alkyl phenols. Consequently, standard Fischer esterification methods often result in poor yields and equilibrium challenges.

This document outlines two high-fidelity workflows:

  • Method A (Standard): Activation via Acyl Chlorides/Anhydrides using Nucleophilic Catalysis (DMAP).

  • Method B (Complex): Carbodiimide-mediated coupling (Steglich conditions) for sensitive or bulky carboxylic acids.

Substrate Analysis & Mechanistic Insight

Structural Considerations

The reactivity of 4-bromo-3-methylphenol is governed by the interplay between the electron-withdrawing bromine and the electron-donating methyl group.

  • Electronic Effect (The "Pull"): The bromine atom at position 4 exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This stabilizes the phenoxide anion, making the hydroxyl proton more acidic than cresol, but it renders the oxygen lone pair less nucleophilic.

  • Steric Effect (The "Push"): The methyl group at position 3 is meta to the hydroxyl group. Unlike ortho-substitution, this does not impose significant steric hindrance to the approaching electrophile, allowing for smooth acylation if the nucleophilicity deficit is addressed.

The Necessity of Nucleophilic Catalysis

Because the substrate is a "harder" acid and a weaker nucleophile, simple base catalysis (e.g., Pyridine alone) is often sluggish. The inclusion of 4-Dimethylaminopyridine (DMAP) is critical. DMAP attacks the acylating agent first to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the phenol.

Physicochemical Data Table
PropertyValue / DescriptionImpact on Protocol
IUPAC Name 4-Bromo-3-methylphenolTarget Substrate
CAS Number 14472-14-1Identification
Molecular Weight 187.03 g/mol Stoichiometry calculations
Approx. pKa ~9.3Requires weak-to-moderate base (

, Pyridine) for deprotonation.
Physical State Crystalline SolidSolubility check required in DCM/THF.
Solubility Soluble in DCM, THF, EtOAcCompatible with standard organic solvents.

Experimental Protocols

Method A: Acyl Chloride Activation (High Yield / Scale-Up)

Best for: Acetylations, Benzoylations, and robust protecting groups.

Reagents
  • Substrate: 4-Bromo-3-methylphenol (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv) - Scavenges HCl.
    
  • Catalyst: DMAP (0.05 - 0.1 equiv) - Essential for rate acceleration.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 4-bromo-3-methylphenol (10 mmol, 1.87 g) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) followed by DMAP (0.5 mmol, 61 mg). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add the Acid Chloride (12 mmol) dropwise via syringe over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Quench: Quench by adding 1M HCl (15 mL) to neutralize excess amine.

  • Workup:

    • Separate phases.

    • Wash organic layer with Sat.

      
       (2 x 20 mL) to remove unreacted organic acids.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Method B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with valuable, chiral, or acid-sensitive carboxylic acids.

Reagents
  • Substrate: 4-Bromo-3-methylphenol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl.

  • Catalyst: DMAP (0.05 equiv).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol
  • Dissolution: In a dry flask under inert atmosphere, dissolve the Carboxylic Acid (11 mmol) and 4-bromo-3-methylphenol (10 mmol) in anhydrous DCM (40 mL).

  • Catalyst: Add DMAP (0.5 mmol).

  • Activation: Cool to 0°C. Add DCC (11 mmol, 2.27 g) in one portion (or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12-16 hours).

    • Observation: A white precipitate (dicyclohexylurea - DCU) will form as the reaction proceeds.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the DCU precipitate.

  • Workup: Wash the filtrate with 0.5M HCl, then Sat.

    
    , then Brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.

EsterificationWorkflow Start Start: 4-Bromo-3-methylphenol CheckAcid Is the Acyl Group Source Sensitive or Complex? Start->CheckAcid MethodA Method A: Acid Chloride/Anhydride CheckAcid->MethodA No (Simple R-group) MethodB Method B: Steglich Coupling CheckAcid->MethodB Yes (Chiral/Bulky) ReagentsA Reagents: R-COCl + Et3N + DMAP MethodA->ReagentsA MechA Mechanism: Nucleophilic Catalysis (Acyl-pyridinium intermediate) ReagentsA->MechA Workup Workup: Acid Wash -> Bicarb Wash MechA->Workup ReagentsB Reagents: R-COOH + DCC + DMAP MethodB->ReagentsB MechB Mechanism: O-Acylisourea Formation ReagentsB->MechB MechB->Workup Product Final Product: 4-Bromo-3-methylphenyl ester Workup->Product

Figure 1: Decision matrix for esterification strategies based on the complexity of the acyl donor.

Troubleshooting & Critical Control Points

Common Failure Modes
  • Low Yield in Method A: Often caused by moisture. Acid chlorides hydrolyze rapidly. Ensure glassware is flame-dried and solvents are anhydrous.

  • Incomplete Reaction: If the phenol spot persists on TLC, add an additional 0.1 equiv of DMAP and gently reflux (40°C) for 1 hour. The steric bulk of the methyl group is minor, but if the incoming acyl group is massive (e.g., tert-butyl), heat may be required.

  • DCU Contamination (Method B): Dicyclohexylurea is notoriously difficult to remove completely. If filtration fails, cool the filtrate to -20°C for 2 hours to precipitate remaining DCU before a second filtration. Alternatively, switch to EDC.HCl , which produces a water-soluble urea byproduct easily removed in the aqueous workup.

Safety Considerations
  • Brominated Phenols: Can be severe skin irritants and are potentially toxic if absorbed. Double-glove (Nitrile) is recommended.

  • DCC: A potent allergen (sensitizer). Handle only in a fume hood.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for esterification mechanisms).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. (Foundational paper on DMAP catalysis).

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (The core Steglich protocol).

  • PubChem Database. (n.d.). "4-Bromo-3-methylphenol Compound Summary." National Center for Biotechnology Information. (Source for physical data).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Heck Coupling of 4-Bromo-3-Methylphenol

Status: Operational Subject: Troubleshooting Side Reactions & Optimization Ticket ID: HECK-4B3MP-OPT Executive Summary: The Substrate Challenge Welcome to the technical support hub for 4-bromo-3-methylphenol . This subst...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Side Reactions & Optimization Ticket ID: HECK-4B3MP-OPT

Executive Summary: The Substrate Challenge

Welcome to the technical support hub for 4-bromo-3-methylphenol . This substrate presents a dual-threat to standard Heck coupling protocols:

  • The Free Phenolic Hydroxyl (

    
    ):  Under the basic conditions required for Heck coupling, the phenol deprotonates. The resulting phenoxide is a competitive ligand for Palladium, often leading to catalyst poisoning (Pd black formation) or acting as a hydride source for hydrodebromination.
    
  • Ortho-Steric Hindrance: The methyl group at the 3-position (ortho to the bromide) sterically impedes the oxidative addition step and influences the regioselectivity of the migratory insertion, often favoring linear over branched products depending on the alkene.

This guide addresses the three most common failure modes: Hydrodebromination , Catalyst Deactivation , and Regio-irregularity .

Part 1: Troubleshooting Guides (Q&A)

Issue 1: The "Vanishing" Halide (Hydrodebromination)

User Report: "My starting material is consumed, but the yield of the coupled product is low. GC-MS shows a large peak corresponding to m-cresol (3-methylphenol)."

Diagnosis: You are experiencing Hydrodebromination . Instead of coupling with the alkene, the Palladium-Aryl intermediate is capturing a hydride. In your system, the free phenol (or the solvent) is acting as the hydride donor.

Technical Explanation: The mechanism involves the oxidative addition of the Ar-Br to Pd(0). However, before the alkene can insert, a competitive pathway occurs where a hydride source (often the phenoxide itself via a decomposition pathway or alcoholic solvents) reduces the Pd-Ar species.

Corrective Actions:

  • Switch Solvent System: Avoid primary/secondary alcohols. Switch to polar aprotic solvents like DMF or DMAc.

  • The "Jeffery Condition" Fix: Add Tetrabutylammonium bromide (TBAB) or Chloride (TBAC). The halide ions stabilize the Pd-nanoparticles and accelerate the oxidative addition, favoring coupling over reduction.

  • Substrate Protection: If the problem persists, acetylate the phenol. The ester group prevents phenoxide formation and shuts down the hydride transfer pathway.

Issue 2: Immediate Catalyst Death (Pd Black Formation)

User Report: "Upon adding the base, the reaction mixture turns black immediately and stalls. No product is formed."

Diagnosis: Phenoxide Poisoning . The base deprotonated your 4-bromo-3-methylphenol. The resulting phenoxide anion coordinated strongly to the Palladium, displacing the phosphine ligands and leading to the aggregation of Pd(0) into inactive "Pd black."

Technical Explanation:




Corrective Actions:

  • Ligand Upgrade: Switch from Triphenylphosphine (

    
    ) to bidentate ligands like dppp  or bulky electron-rich phosphines like P(
    
    
    
    -Bu)
    
    
    which bind Pd more tightly than the phenoxide can.
  • Base Management: Use a milder base like Sodium Acetate (NaOAc) or Potassium Carbonate (

    
    ) rather than strong alkoxides.
    
  • Phase Transfer: Utilize solid bases (

    
    ) with a Phase Transfer Catalyst (TBAB) to keep the concentration of dissolved phenoxide low.
    
Issue 3: Regioselectivity Drifts

User Report: "I am coupling with styrene, but I'm getting a mixture of branched (


) and linear (

) products. The ratio is inconsistent."

Diagnosis: Steric-Electronic Mismatch . The 3-methyl group exerts steric pressure. While electronic effects of the phenol (electron-donating) usually favor


-arylation with electron-rich alkenes, the ortho-methyl group sterically hinders the transition state, pushing the system toward the linear 

-product.

Corrective Actions:

  • To favor Linear (

    
    ):  Use bulky monodentate ligands (e.g., Tri-o-tolylphosphine). The steric bulk of the ligand + the substrate forces the Pd to the terminal carbon.
    
  • To favor Branched (

    
    ):  Use bidentate ligands (e.g., dppp) and a triflate source (if converting the phenol to triflate) to create a cationic Pd pathway.
    

Part 2: Decision Logic & Pathways

The following diagram illustrates the critical decision points when optimizing the reaction for this specific substrate.

Heck_Optimization Start Start: 4-Bromo-3-Methylphenol + Alkene + Pd Cat Check_OH Is Phenol Protected? Start->Check_OH Protected_Yes Yes (e.g., Acetate/Ether) Check_OH->Protected_Yes OAc / OMe Protected_No No (Free Phenol) Check_OH->Protected_No -OH Standard_Heck Standard Heck Conditions (Pd(OAc)2, PPh3, Et3N) Protected_Yes->Standard_Heck Success SUCCESS: Coupled Product Standard_Heck->Success Solvent_Check Solvent Choice? Protected_No->Solvent_Check Alcohol_Solv Alcohol (MeOH/EtOH) Solvent_Check->Alcohol_Solv Aprotic_Solv DMF/DMAc/NMP Solvent_Check->Aprotic_Solv Side_Hydro FAILURE: Hydrodebromination (m-Cresol formation) Alcohol_Solv->Side_Hydro Jeffery Jeffery Conditions (Add TBAB + NaHCO3) Aprotic_Solv->Jeffery Recommended Pd_Black FAILURE: Pd Black (Phenoxide Poisoning) Aprotic_Solv->Pd_Black Strong Base used Jeffery->Success

Caption: Optimization logic flow for 4-bromo-3-methylphenol. Note the critical divergence at the protection step and solvent choice.

Part 3: Experimental Protocols

Protocol A: The "Jeffery" Method (For Free Phenols)

Best for when you cannot protect the phenol group due to synthetic step economy.

Rationale: The addition of Tetra-n-butylammonium bromide (TBAB) creates a "molten salt" environment on the catalyst surface, stabilizing the active Pd species against phenoxide poisoning and facilitating the reaction at lower temperatures.

Reagents:

  • Substrate: 4-Bromo-3-methylphenol (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Additive: TBAB (1.0 equiv)

  • Base: NaHCO

    
     or K
    
    
    
    CO
    
    
    (2.5 equiv) — Avoid Et
    
    
    N to prevent redox issues.
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Setup: Charge a dried reaction tube with 4-bromo-3-methylphenol (187 mg, 1 mmol), TBAB (322 mg, 1 mmol), and Base (2.5 mmol).

  • Inerting: Evacuate and backfill with Argon (x3).

  • Catalyst Addition: Add Pd(OAc)

    
     (5 mol%) under Argon flow.
    
  • Solvent/Alkene: Add DMF (5 mL) and the Alkene (1.2 mmol) via syringe.

  • Reaction: Heat to 80–90°C . Note: Do not exceed 100°C as free phenols degrade faster at high temps.

  • Monitoring: Monitor via TLC/HPLC at 2 hours. If Pd black forms, add another 0.5 equiv of TBAB.

  • Workup: Acidify carefully with 1M HCl to pH 4 (to protonate the phenoxide) before extraction with Ethyl Acetate.

Protocol B: The Protection Route (Acetylation)

Highest reliability method.

Rationale: Converting the phenol to an acetate removes the acidic proton and the nucleophilic oxygen, making the substrate behave like a standard aryl bromide.

Step 1: Protection

  • Mix 4-bromo-3-methylphenol with Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv) in DCM.

  • Stir 2h at RT. Wash with HCl, dry, and concentrate. Yields 4-bromo-3-methylphenyl acetate .

Step 2: Heck Coupling

  • Reagents: Protected Substrate (1.0 eq), Pd(OAc)

    
     (1 mol%), P(o-tol)
    
    
    
    (2 mol%), Et
    
    
    N (2 eq), Alkene (1.2 eq).
  • Solvent: Acetonitrile or DMF.

  • Reaction: Heat to reflux (80°C for MeCN).

  • Result: High yield of coupled product with minimal hydrodebromination.

Part 4: Data Summary & Comparison

ParameterFree Phenol (Standard)Free Phenol (Jeffery Conditions)Protected Phenol (Acetate)
Catalyst Stability Poor (Pd Black forms)High (Stabilized by bromide)High
Main Side Product m-Cresol (Hydrodebromination)TraceNone
Reaction Temp Requires >100°C (often fails)80–90°C60–80°C
Base Compatibility Carbonates onlyCarbonates/BicarbonatesAmines (Et

N) or Carbonates
Yield (Typical) < 30%65–85%> 90%

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(45), 5133-5136.

    • Foundational text for using Phase Transfer Catalysts to stabilize Pd in difficult couplings.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

    • Authoritative review covering mechanism, side reactions (hydrodebromin
  • Crisp, G. T. (1998). "Variations on a theme: Recent developments on the mechanism of the Heck reaction". Chemical Society Reviews, 27, 427-436.

    • Details the competing pathways of reductive elimination vs.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.

    • )
Optimization

Technical Support Center: Solvent Optimization for 4-Bromo-3-Methylphenol

Executive Summary 4-Bromo-3-methylphenol presents a unique challenge in solvent selection due to its bifunctional nature: it possesses an acidic phenolic proton ( ) and an aryl bromide capable of oxidative addition. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methylphenol presents a unique challenge in solvent selection due to its bifunctional nature: it possesses an acidic phenolic proton (


) and an aryl bromide capable of oxidative addition. The methyl group at the meta position adds steric bulk that influences solvation shells. This guide addresses the three most common reactivity failures: stalled O-alkylation , failed cross-coupling , and lithiation quenching .

Module 1: Nucleophilic Substitution (O-Alkylation)

User Issue:

"I am attempting a Williamson ether synthesis using 4-bromo-3-methylphenol and an alkyl halide in Ethanol, but the reaction is sluggish and yields are <40%."

Root Cause Analysis

The use of a protic solvent (Ethanol) is the primary failure mode. In protic solvents, the generated phenoxide anion is heavily solvated via hydrogen bonding. This creates a "solvent cage" that stabilizes the nucleophile, significantly reducing its kinetic energy and ability to attack the electrophile.

Technical Solution: The "Naked Anion" Strategy

To maximize reactivity, you must switch to a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate cations (e.g.,


, 

) efficiently due to their high dielectric constants but interact poorly with the anionic phenoxide. This leaves the phenoxide "naked" and highly reactive.
Comparative Solvent Data

Impact of solvent choice on phenoxide nucleophilicity (Relative Rate).

Solvent TypeSpecific SolventDielectric Constant (

)
Relative ReactivityMechanism of Inhibition
Protic Ethanol24.51 (Baseline)Strong H-bonding encumbers oxygen.
Protic Water80.1< 0.1Extreme solvation/Phase separation.
Non-Polar Toluene2.38LowPoor solubility of phenoxide salts.
Polar Aprotic DMF 36.7 ~10^4 Cation solvation / Naked Anion.
Polar Aprotic Acetone20.7ModerateGood for weak bases (

).
Optimized Protocol: O-Alkylation in DMF
  • Dissolution: Dissolve 1.0 eq of 4-bromo-3-methylphenol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.1 eq of Sodium Hydride (60% dispersion). Note: Evolution of

    
     gas.
    
  • Addition: Stir for 30 min to ensure complete formation of the sodium phenoxide. Add 1.1 eq of Alkyl Halide dropwise.

  • Reaction: Warm to RT. Monitor via TLC.

  • Workup: Pour into ice water (DMF is water-miscible) and extract with EtOAc.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

User Issue:

"My Suzuki coupling with phenylboronic acid yields mostly starting material and some dehalogenated phenol. I am using pure Toluene."

Root Cause Analysis
  • Solubility Mismatch: Pure toluene dissolves the organic reactants but poorly solubilizes the inorganic base (e.g.,

    
     or 
    
    
    
    ). This restricts the reaction to the solid-liquid interface, stalling the transmetallation step.
  • Catalyst Poisoning: The free phenolic hydroxyl group can coordinate to Pd(II) species, potentially forming inactive complexes.

Technical Solution: Co-Solvent Systems

Use a miscible aqueous-organic system or a highly polar ether. The presence of water (or a high-polarity solvent) is critical for dissolving the boronate species and the base, facilitating the transfer of the organic group to the palladium center.

Workflow Visualization

SuzukiOptimization Start Start: Suzuki Coupling Fails CheckBase Check Base Solubility Start->CheckBase SolventChoice Solvent Selection CheckBase->SolventChoice Inorganic Base used? OptionA Dioxane / Water (4:1) (Universal Standard) SolventChoice->OptionA Best General OptionB Toluene / Water / EtOH (Phase Transfer) SolventChoice->OptionB Alternative OptionC DMF (Anhydrous) (High Temp Required) SolventChoice->OptionC Specific Cases Result Result: High Yield Coupling OptionA->Result OptionB->Result

Figure 1: Decision matrix for solvent selection in Pd-catalyzed couplings of halophenols.

Optimized Protocol: Suzuki Coupling
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

  • Reagents: 4-bromo-3-methylphenol (1 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Degassing: Sparge solvent with Argon for 15 mins before adding catalyst (Oxygen inhibits the catalytic cycle).

  • Temperature: Heat to 80-90°C. The water ensures the base is active; Dioxane solubilizes the aryl bromide.

Module 3: Halogen-Metal Exchange (Lithiation)

User Issue:

"I tried to generate the Grignard reagent in diethyl ether, but the reaction won't initiate. When I used n-BuLi in THF, I recovered 3-methylphenol (protonated product)."

Root Cause Analysis
  • Proton Source: The phenolic proton (

    
     10.4) is far more acidic than the aryl proton. Adding n-BuLi simply deprotonates the oxygen first (Acid-Base reaction), consuming 1 equivalent of reagent and generating a lithium phenoxide, which is resistant to halogen exchange.
    
  • Solvent Coordination: Grignard formation on electron-rich rings (deactivated by the O-Li formation) requires strong solvent coordination to stabilize the Mg species. Diethyl ether is often insufficient for sluggish aryl bromides compared to THF.

Technical Solution: Protection or Double Deprotonation

Method A (Recommended): Protect the phenol as a silyl ether (TBS/TMS) or methyl ether before lithiation. Method B (Direct): Use 2.1 equivalents of base. The first equivalent removes the phenolic proton; the second performs the Lithium-Halogen exchange.

Solvent Selection Logic
  • THF (Tetrahydrofuran): Essential. The oxygen lone pairs in THF coordinate to Lithium/Magnesium, breaking down aggregates and stabilizing the organometallic species.

  • Temperature: Must be -78°C. In THF, lithiated species can attack the solvent (ring opening) at higher temperatures.

Mechanism of Failure (Protonation)

LithiationFailure Substrate 4-Bromo-3-methylphenol Intermed Lithium Phenoxide (Ar-OLi) Substrate->Intermed Fast Acid-Base Rxn (Solvent Indep.) nBuLi n-BuLi (1 eq) Quench Quench / Workup Intermed->Quench Br remains intact Product RECOVERY OF STARTING MATERIAL (No reaction at Br) Quench->Product

Figure 2: Pathway of reaction failure when using 1 equivalent of base without protection.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O).

Troubleshooting

Technical Guide: Optimizing Base Selection for Pd-Catalyzed Reactions of 4-Bromo-3-methylphenol

Executive Summary 4-bromo-3-methylphenol presents a classic "push-pull" conflict in palladium catalysis. The hydroxyl group (para to the bromide) acts as a strong electron-donating group (EDG), significantly deactivating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-bromo-3-methylphenol presents a classic "push-pull" conflict in palladium catalysis. The hydroxyl group (para to the bromide) acts as a strong electron-donating group (EDG), significantly deactivating the C-Br bond toward oxidative addition. Furthermore, the ortho-methyl group introduces steric strain at the reaction center.

This guide addresses the critical role of base selection in overcoming these electronic and steric barriers. The choice of base is not merely for neutralizing acid; it dictates the solubility of the reactive phenoxide species, the rate of transmetallation, and the stability of the active catalyst.

Part 1: The Core Logic of Base Selection
Q1: Why does my reaction stall at <50% conversion despite using standard conditions (e.g., Pd(PPh3)4 / Na2CO3)?

A: The stalling is likely due to Electronic Deactivation and Phenoxide Poisoning , not just catalyst death.

  • The Electronic Trap: In standard conditions, bases like Na₂CO₃ deprotonate the phenol (pKa ~10). The resulting phenoxide anion (-O⁻) is a powerful electron donor. Through resonance, it pushes electron density directly onto the C4 carbon (the C-Br bond). This makes the C-Br bond electron-rich, significantly raising the energy barrier for the Palladium(0) species to insert (Oxidative Addition).

  • The Stoichiometry Trap: If you use 2.0 equivalents of base for a Suzuki coupling, the phenol consumes 1.0 equivalent immediately. This leaves only 1.0 equivalent for the boronic acid activation, which is often insufficient as the reaction progresses and pH drops.

Recommendation:

  • Switch Ligands: Move from PPh₃ to electron-rich, bulky dialkylbiaryl phosphines (e.g., SPhos or XPhos ). These ligands increase the electron density on the Pd center, forcing it to undergo oxidative addition even with deactivated substrates.

  • Adjust Base Stoichiometry: Always use Base = (Coupling Stoichiometry) + 1.1 eq .

Q2: Which base system is optimal for Suzuki-Miyaura coupling of this substrate?

A: For 4-bromo-3-methylphenol, a biphasic inorganic system is superior to anhydrous organic bases.

Base SystemSolventSuitabilityTechnical Rationale
K₃PO₄ (3.0 eq) Toluene/Water (20:1)High Potassium phosphate is basic enough to activate boronic acids but the biphasic nature keeps the bulk of the phenoxide in the aqueous layer, preventing it from saturating the Pd catalyst in the organic phase.
K₂CO₃ (3.0 eq) Dioxane/Water (4:1)Medium Good general reactivity, but the higher solubility of phenoxide in dioxane can lead to catalyst coordination/inhibition.
Cs₂CO₃ DMF or DMAcLow In polar aprotic solvents, the "naked" phenoxide anion is extremely reactive and can cause side reactions (O-arylation) or catalyst poisoning.
Et₃N / DIPEA THFVery Low Organic amine bases often coordinate to Pd, shutting down the catalytic cycle for sterically hindered substrates like this.
Part 2: Troubleshooting Specific Workflows
Q3: I am seeing significant "homocoupling" or reduction of the bromide instead of the desired product. How do I fix this?

A: This suggests the Transmetallation step is failing, leaving the Pd(II)-Ar species to decompose.

  • The Fix: Switch to Ba(OH)₂ or K₃PO₄ in 1,4-dioxane containing 10% water. The "oxo-philic" nature of Barium can accelerate the transmetallation of boronic acids, bypassing the sluggishness caused by the steric hindrance of the methyl group.

Q4: For Buchwald-Hartwig amination, NaOtBu is turning the reaction mixture into a black tar. What is the alternative?

A: NaOtBu is a strong base that generates a high concentration of electron-rich phenoxide. In the presence of oxidizable amines, this leads to decomposition.

  • The Protocol Shift: Use LiHMDS (Lithium Hexamethyldisilazide) .

    • Why: LiHMDS is a strong base but non-nucleophilic. It rapidly deprotonates the phenol and the amine, but the bulky silyl groups prevent the formation of tight aggregates that trap the catalyst.

    • Alternative: Use a "weak base" protocol with Cs₂CO₃ and a specialized ligand like BrettPhos , which is designed to facilitate amination with weaker bases, preserving the phenol functionality.

Part 3: Decision Matrix & Visualization

The following diagram illustrates the decision logic for optimizing the reaction conditions based on the specific pathway (Suzuki vs. Buchwald) and the state of the phenol.

BaseSelection Start Substrate: 4-Bromo-3-methylphenol ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald Suzuki_Cond Condition A: Biphasic System Suzuki->Suzuki_Cond Buchwald_Cond Condition B: Non-Nucleophilic Base Buchwald->Buchwald_Cond Suzuki_Rec Base: K3PO4 (3.0 eq) Solvent: Toluene/H2O Ligand: SPhos Suzuki_Cond->Suzuki_Rec Standard Protection Troubleshooting: Reaction Stalled? Suzuki_Rec->Protection If Yield < 40% Buchwald_Rec Base: LiHMDS (2.5 eq) Solvent: Toluene Ligand: RuPhos/BrettPhos Buchwald_Cond->Buchwald_Rec Buchwald_Rec->Protection If Catalyst Death Protect_Action Protect Phenol as TBS-Ether or Benzyl Protection->Protect_Action

Caption: Optimization logic flow for 4-bromo-3-methylphenol. Green nodes indicate high-probability success protocols.

Part 4: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Unprotected Phenol)

Target: Coupling with Phenylboronic Acid

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add:

    • 4-bromo-3-methylphenol (1.0 mmol, 187 mg)

    • Phenylboronic acid (1.5 mmol, 183 mg)

    • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg) — Critical: 1:2 Pd:Ligand ratio.

    • K₃PO₄ (3.0 mmol, 636 mg) — Note: Finely ground.

  • Solvent: Add Toluene (4.0 mL) and Deionized Water (0.5 mL).

  • Degassing: Sparge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Acidify with 1M HCl to pH 4 (to protonate the phenoxide), extract with Ethyl Acetate.

Why this works: The SPhos ligand creates a protective pocket around the Pd, preventing the ortho-methyl group from hindering the reaction, while the biphasic K₃PO₄ system buffers the phenoxide effect.

Protocol B: Buchwald-Hartwig Amination (LiHMDS Method)

Target: Coupling with Morpholine

  • Setup: In a glovebox or under strict N₂, combine:

    • 4-bromo-3-methylphenol (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Pd₂dba₃ (0.01 mmol)

    • RuPhos (0.02 mmol)

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol).

    • Note: Add base dropwise. The first equivalent deprotonates the phenol; the rest drives the amination.

  • Reaction: Heat to 80 °C for 4-6 hours.

  • Workup: Quench with saturated NH₄Cl.

References
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. (Detailed discussion on ligand effects for hindered substrates). [Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. (Source for RuPhos/BrettPhos selection). [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." (General resource for base/solvent tables). [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Isopropyl-3-methylphenol from Various Precursors

This guide provides a comprehensive comparison of synthetic routes to 4-isopropyl-3-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections delve into the in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of synthetic routes to 4-isopropyl-3-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections delve into the intricacies of different synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable route for your research or manufacturing needs.

Introduction to 4-Isopropyl-3-methylphenol

4-Isopropyl-3-methylphenol, also known as biosol or o-cymen-5-ol, is a valuable phenolic compound with significant applications in the pharmaceutical, cosmetic, and agricultural industries. Its utility stems from its potent antimicrobial and antioxidant properties. The strategic synthesis of this molecule is therefore a critical aspect of its commercial application. This guide will explore and compare the most common synthetic pathways, starting from readily available precursors such as thymol, m-cresol, and 3-methylphenol.

Synthetic Route 1: Isomerization of Thymol

One of the most direct and industrially relevant methods for the synthesis of 4-isopropyl-3-methylphenol is the isomerization of its constitutional isomer, thymol (2-isopropyl-5-methylphenol). This process typically involves the migration of the isopropyl group from position 2 to position 4 on the phenol ring.

Mechanistic Insights

The isomerization of thymol to 4-isopropyl-3-methylphenol is generally acid-catalyzed. The reaction proceeds through a proposed mechanism involving the protonation of the aromatic ring, followed by a 1,2-shift of the isopropyl group via a carbocation intermediate. The thermodynamic stability of the product, 4-isopropyl-3-methylphenol, often drives the reaction towards its formation. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield, minimizing the formation of byproducts.

Experimental Protocol

Materials:

  • Thymol (99%)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • A solution of thymol in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, with reaction progress monitored by Gas Chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure 4-isopropyl-3-methylphenol.

Visualizing the Thymol Isomerization Pathway

Thymol_Isomerization Thymol Thymol Intermediate Carbocation Intermediate Thymol->Intermediate + H⁺ (AlCl₃) Product 4-Isopropyl-3-methylphenol Intermediate->Product Isopropyl Shift Friedel_Crafts_Alkylation mCresol m-Cresol Product 4-Isopropyl-3-methylphenol mCresol->Product + Isopropyl Carbocation Isopropanol Isopropanol Carbocation Isopropyl Carbocation Isopropanol->Carbocation + H⁺ (Catalyst)

Comparative

assessing the efficiency of different purification techniques for 4-bromo-3-methylphenol products

Executive Summary & Chemical Context 4-Bromo-3-methylphenol (BMP) is a critical halogenated intermediate used in the synthesis of antiseptics, agrochemicals, and pharmaceutical precursors. Synthesized primarily via the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Bromo-3-methylphenol (BMP) is a critical halogenated intermediate used in the synthesis of antiseptics, agrochemicals, and pharmaceutical precursors. Synthesized primarily via the electrophilic bromination of m-cresol, the reaction inherently produces a mixture of regioisomers due to the competing directing effects of the hydroxyl and methyl groups.

The Purification Challenge: The crude reaction mixture typically contains:

  • Target: 4-Bromo-3-methylphenol (Para-isomer; MP: ~60–64°C).

  • Major Impurity: 2-Bromo-5-methylphenol (Ortho-isomer; Liquid/Low-melting).

  • Minor Impurities: 2,4-Dibromo-3-methylphenol (Over-bromination) and unreacted m-cresol.

This guide evaluates three purification methodologies—Fractional Recrystallization , Vacuum Distillation , and Flash Chromatography —assessing their efficiency in isolating high-purity BMP.

Strategic Purification Analysis

Technique A: Fractional Recrystallization (The Scalability Standard)

Recrystallization exploits the significant difference in crystal lattice energies between the para and ortho isomers.

  • Mechanism: The ortho-isomer (2-bromo) forms intramolecular hydrogen bonds between the bromine and hydroxyl group (or steric shielding), reducing its ability to form a stable crystal lattice. The target (4-bromo) relies on intermolecular hydrogen bonding, leading to a higher melting point and lower solubility in non-polar solvents at low temperatures.

  • Solvent System: Non-polar aliphatic hydrocarbons (Hexane, Heptane, or Petroleum Ether 60-80).

Protocol:
  • Dissolution: Dissolve crude BMP in boiling Heptane (approx. 3 mL per gram of crude).

  • Reflux: Heat to reflux (98°C) until the solution is clear. If insoluble dark tars remain, decant hot or filter through a coarse sinter.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool, as this traps the oily ortho-isomer.

  • Crystallization: Cool further to 0–4°C in an ice bath for 1 hour. White needles of 4-bromo-3-methylphenol will precipitate.

  • Filtration: Vacuum filter and wash the cake with cold (-10°C) Heptane.

  • Drying: Vacuum dry at 30°C.

Pros: Highly scalable; low cost; effectively removes liquid isomers. Cons: Lower single-pass yield (some product remains in mother liquor).

Technique B: Vacuum Distillation (The Bulk Separation)

Distillation is best utilized as a pre-treatment or for large-scale separation where solvent use must be minimized.

  • Mechanism: Separation based on boiling point differentials. The ortho-isomer, having intramolecular H-bonding, is more volatile (lower BP) than the para-isomer.

  • Parameters: High vacuum (<5 mmHg) is mandatory to prevent thermal decomposition/oxidation of the phenol.

Protocol:
  • Setup: Short-path distillation head with a vacuum manifold.

  • Degassing: Apply vacuum (1–2 mmHg) at room temperature to remove residual HBr or solvent.

  • Fraction 1 (Forerun): Heat oil bath. Collect fraction distilling at ~80–90°C (at 2 mmHg). This is primarily the ortho-isomer and unreacted m-cresol.

  • Fraction 2 (Main Cut): Collect fraction at ~105–110°C (at 2 mmHg). This is the BMP rich fraction.

  • Residue: Dibrominated species remain in the pot.

Pros: Solvent-free; continuous processing potential. Cons: Requires high vacuum; separation of isomers is often incomplete (enrichment rather than purification); risk of thermal degradation.

Technique C: Flash Column Chromatography (The Purity Polish)

Used primarily in early-stage drug discovery where purity (>99.5%) trumps yield and cost.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution using Hexane (non-polar) and Ethyl Acetate (polar).

  • Elution Order: The less polar ortho-isomer (internal H-bond masks polarity) elutes first. The para-isomer (exposed OH) interacts more strongly with silica and elutes later.

Protocol:
  • Loading: Dry load crude material adsorbed onto silica (1:2 ratio).

  • Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities).

    • 5–20 min: 0% → 10% Ethyl Acetate in Hexane.

    • Ortho-isomer elutes ~5–8% EtOAc.

    • Para-isomer (BMP) elutes ~12–15% EtOAc.

  • Collection: Monitor fractions via TLC (UV 254nm).

Pros: Highest achievable purity; separates all impurities including tars. Cons: High solvent consumption; low throughput; labor-intensive.

Comparative Performance Data

The following data represents typical performance metrics for a crude input of 85% purity (major impurity: 10% ortho-isomer).

FeatureRecrystallization (Heptane)Vacuum DistillationFlash Chromatography
Final Purity (HPLC) 98.5% – 99.2%92.0% – 95.0%>99.8%
Recovery Yield 65% – 75%85% – 90%80% – 85%
Scalability High (kg to tons)High (kg to tons)Low (g to kg)
Solvent Usage Moderate (Recyclable)NoneVery High
Time Efficiency Medium (Cooling time)FastSlow
Primary Utility Production Standard Pre-purification Analytical Standards

Decision Logic & Workflow

The choice of technique depends on the impurity profile and the scale. The following workflow illustrates the optimal industrial approach: combining distillation (for bulk removal) with recrystallization (for final polishing).

PurificationWorkflow Start Crude Reaction Mixture (BMP + Isomers + Tars) Decision Is Purity Requirement >99%? Start->Decision Distill Vacuum Distillation (Remove Tars & Bulk Ortho-isomer) Decision->Distill No (Large Scale) Column Flash Chromatography (Gradient Elution) Decision->Column Yes (Small Scale) Recryst Recrystallization (Heptane/Hexane) Distill->Recryst Enriched Distillate Waste Mother Liquor / Residue Distill->Waste Pot Residue FinalProduct Final Product (4-Bromo-3-methylphenol) Recryst->FinalProduct Crystals Recryst->Waste Filtrate Column->FinalProduct

Figure 1: Decision matrix for selecting the optimal purification pathway based on scale and purity requirements.

Analytical Validation (HPLC Method)

To verify the efficiency of the chosen technique, use the following HPLC method. This method separates the ortho and para isomers effectively.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water (0.1% Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Retention Times (Approx):

    • m-Cresol: ~4.2 min

    • 4-Bromo-3-methylphenol (Para): ~8.5 min

    • 2-Bromo-5-methylphenol (Ortho): ~9.8 min (Elutes later in RP due to higher hydrophobicity from internal H-bonding).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12286, 4-Bromo-3-methylphenol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of brominated phenols). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard bromination and recrystallization protocols). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-isopropylphenol

Executive Summary 4-Bromo-3-isopropylphenol (CAS: 6627-55-0) presents a dual-hazard profile characteristic of halogenated alkylphenols: corrosivity to tissue and systemic toxicity via dermal absorption. Unlike simple ino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-isopropylphenol (CAS: 6627-55-0) presents a dual-hazard profile characteristic of halogenated alkylphenols: corrosivity to tissue and systemic toxicity via dermal absorption. Unlike simple inorganic acids, the lipophilic nature of the isopropyl and bromine substituents facilitates rapid penetration of the stratum corneum.

This guide moves beyond generic "safety first" advice, providing a logistical framework for researchers synthesizing or utilizing this compound in drug development workflows.

Part 1: The Hazard Landscape & Technical Justification

To select the correct PPE, one must understand the mechanism of injury. 4-Bromo-3-isopropylphenol is not merely a surface irritant; it acts through two specific pathways:

  • Protein Denaturation (The Phenol Effect): The hydroxyl group causes rapid protein coagulation. This creates a "numbing" effect on the skin, meaning a researcher may be chemically burned before feeling pain.

  • Enhanced Permeation (The Lipophilic Effect): The isopropyl group and bromine atom increase the molecule's partition coefficient (LogP). This allows the compound to cross lipid bilayers (cell membranes/gloves) faster than unsubstituted phenol.

Critical Implication: Standard laboratory nitrile gloves (4 mil) often provide insufficient breakthrough protection against alkylphenols in solution.

Part 2: PPE Selection Matrix

The following specifications are non-negotiable for handling >1g quantities or concentrated solutions (>1M).

PPE CategoryComponentTechnical SpecificationRationale
Dermal (Hand) Primary Glove High-Breakthrough Nitrile (≥8 mil) or Laminate (Silver Shield) Standard 4-mil nitrile degrades rapidly upon phenol contact. Laminate offers >4hr breakthrough time.
Dermal (Hand) Secondary Glove Standard Nitrile (4 mil)Worn over the laminate glove to provide dexterity and grip (laminates are slippery).
Ocular Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Phenolic compounds can cause permanent corneal opacity/blindness.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Primary defense against inhalation of dust or vapors.
Body Lab Coat 100% Cotton or Nomex (Buttoned)Synthetic blends can melt into the skin if a reaction exotherm occurs or if exposed to fire.

Part 3: Operational Workflow & Visualization

Safe handling requires a closed-loop system of preparation, usage, and decontamination.

Workflow Logic Diagram

HandlingProtocol Start Start: Risk Assessment PPE_Check PPE Verification (Laminate + Nitrile) Start->PPE_Check Weighing Weighing/Transfer (Inside Fume Hood) PPE_Check->Weighing Validated Solubilization Solubilization/Reaction Weighing->Solubilization Waste_Seg Waste Segregation (Halogenated Organic) Solubilization->Waste_Seg Reaction Complete Decon Decontamination (PEG 300/400) Solubilization->Decon Spill Event Waste_Seg->Decon End End: Documentation Decon->End

Figure 1: Operational flowchart for handling halogenated alkylphenols, emphasizing the critical path from PPE verification to specific halogenated waste segregation.

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Engineering Check: Verify fume hood certification is current. Ensure the sash is at the working height.

  • Decontamination Agent: Have a bottle of Polyethylene Glycol (PEG 300 or 400) or a specialized phenol decontamination kit explicitly available. Water alone is ineffective for cleaning lipophilic phenol off the skin and may increase absorption area.

  • Double-Gloving: Don the Silver Shield/Laminate gloves first. Don standard nitrile gloves over them. This ensures chemical resistance without sacrificing the tactile grip needed for weighing.

Phase 2: Manipulation (The "Hot" Phase)
  • Weighing: 4-Bromo-3-isopropylphenol is typically a solid. Use an anti-static weighing boat to prevent "fly-away" powder.

  • Solvent Addition: Add solvent slowly. Note that if using DMSO or DMF, the skin permeation rate of the dissolved phenol increases significantly.

  • Sash Management: Keep the hood sash as low as possible while working to protect the face from potential splashes.

Phase 3: Disposal (The Critical Endpoint)
  • Segregation: Do NOT mix waste containing this compound with general organic waste or acid waste.

  • Classification: It must be tagged as "Halogenated Organic Waste" due to the Bromine atom. Mixing halogenated compounds with non-halogenated waste streams can cause corrosion in incinerators and violates EPA/RCRA protocols.

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid standard LDPE if the solvent system is aggressive.

Part 5: Emergency Response

In the event of exposure, immediate action determines the prognosis.

  • Skin Contact:

    • Do NOT rinse with water initially (unless PEG is unavailable). Water can spread the lipophilic phenol over a larger surface area.

    • Apply PEG 300/400 liberally to the area. Swab and repeat until the odor disappears.

    • Seek medical attention.

  • Eye Contact:

    • Flush immediately with water or saline for 15 minutes.

    • Hold eyelids open.

    • Transport to emergency care immediately (Ophthalmology consult required).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80628, 4-Bromo-3-isopropylphenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Phenol and Phenol Derivatives. (General guidance on phenol permeation and PEG decontamination). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-isopropylphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-isopropylphenol
© Copyright 2026 BenchChem. All Rights Reserved.